ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a combination of indole, pyrrolidine, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrrolidine and thiazole rings. Key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole, pyrrolidine, and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety may interact with receptors or enzymes, modulating their activity. The pyrrolidine and thiazole rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.
Pyrrolidine Derivatives: Compounds like nicotine and proline.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and rhodanine.
Uniqueness
Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combination of three distinct heterocyclic systems, which may confer unique biological activities and chemical reactivity compared to other compounds with only one or two of these moieties.
Properties
Molecular Formula |
C22H23ClN4O4S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C22H23ClN4O4S/c1-2-31-20(29)9-16-12-32-22(25-16)26-21(30)14-7-19(28)27(11-14)6-5-13-10-24-18-4-3-15(23)8-17(13)18/h3-4,8,10,12,14,24H,2,5-7,9,11H2,1H3,(H,25,26,30) |
InChI Key |
AEYNNCUDXFGNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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